molecular formula C13H21N3O3 B8445424 Tert-butyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate CAS No. 795310-81-5

Tert-butyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate

Cat. No. B8445424
M. Wt: 267.32 g/mol
InChI Key: VBRPVLMJDKSXFS-UHFFFAOYSA-N
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Patent
US07294636B2

Procedure details

Crude tert-butyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate (5.73 g, 21.3 mmol) was dissolved in MeOH (100 mL) and a premixed solution of acetyl chloride (1.53 mL, 42.8 mmol) in MeOH (10 mL) was added and the mixture heated to 60° C. for 1 hour, then the solvents were evaporated and the resultant gum triturated with dichloromethane/diethyl ether (1:1) to give a cream solid which was filtered, washed with diethyl ether and dried, to give the title compound as a solid (1.98 g, 55% yield); MS: 168 (MH+).
Quantity
5.73 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.53 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
55%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:6]=[C:5]([CH:7]2[CH2:12][CH2:11][N:10](C(OC(C)(C)C)=O)[CH2:9][CH2:8]2)[O:4][N:3]=1.C([Cl:23])(=O)C>CO>[ClH:23].[CH3:1][C:2]1[N:6]=[C:5]([CH:7]2[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]2)[O:4][N:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
5.73 g
Type
reactant
Smiles
CC1=NOC(=N1)C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.53 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvents were evaporated
CUSTOM
Type
CUSTOM
Details
the resultant gum triturated with dichloromethane/diethyl ether (1:1)
CUSTOM
Type
CUSTOM
Details
to give a cream solid which
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
Cl.CC1=NOC(=N1)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.98 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 45.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.